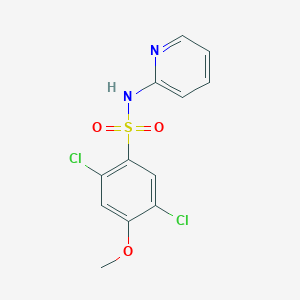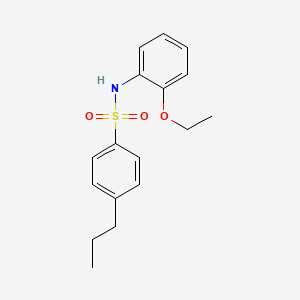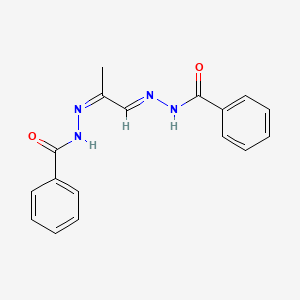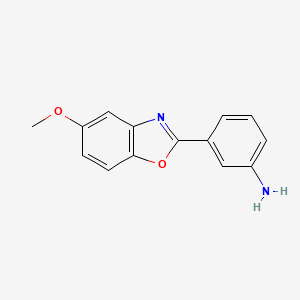
2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide, also known as DPBS, is a sulfonamide compound that has been widely studied in scientific research. It has been found to have various biological activities and has been used in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins such as carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. This inhibition leads to the suppression of various biological processes such as inflammation and cancer cell proliferation.
Biochemical and physiological effects:
2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has several advantages for lab experiments. It is a well-studied compound with known biological activities, making it a useful tool for studying various biological processes. It is also relatively easy to synthesize and purify. However, 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has some limitations. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the study of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide. One area of research is the development of new drugs based on the structure of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide. Another area of research is the study of the mechanism of action of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide and its effects on various biological processes. Additionally, 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide could be studied for its potential use in the treatment of neurodegenerative diseases and other conditions. Overall, 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide can be synthesized by reacting 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-pyridinylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has been extensively studied for its biological activities and has been used in the development of new drugs. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has also been used as a tool to study the role of various proteins and enzymes in biological processes.
Propiedades
IUPAC Name |
2,5-dichloro-4-methoxy-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-10-6-9(14)11(7-8(10)13)20(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQKWZQIFACEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6993329 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)

![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)
